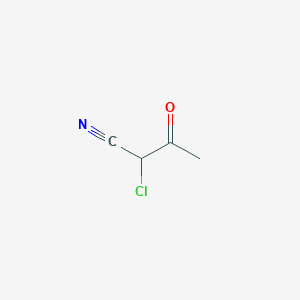
2-Chloro-3-oxo-butyronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-oxo-butyronitrile is a useful research compound. Its molecular formula is C4H4ClNO and its molecular weight is 117.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
One of the primary applications of 2-Chloro-3-oxo-butyronitrile is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the preparation of various bioactive molecules.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, researchers synthesized a series of compounds based on this nitrile, which showed selective inhibition against cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of apoptosis pathways, leading to cell death in malignant cells while sparing normal cells.
Organic Synthesis
In organic synthesis, this compound is utilized as a building block for creating more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and condensation reactions.
Data Table: Synthetic Pathways Using this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Amino derivatives |
| Aldol Condensation | Acidic conditions | β-Hydroxy nitriles |
| Cyclization | Heat or catalyst required | Cyclic compounds |
These synthetic pathways highlight the versatility of this compound in generating diverse chemical entities.
Agrochemical Applications
Beyond medicinal chemistry, this compound has potential applications in agrochemicals. Its derivatives can act as herbicides or pesticides due to their ability to inhibit specific biochemical pathways in plants and pests.
Case Study: Herbicide Development
Research has shown that certain derivatives of this compound possess herbicidal properties that target the biosynthesis of essential amino acids in plants. Field trials indicated significant efficacy against common weeds without affecting crop yields, suggesting potential for commercial herbicide formulations.
Material Science
The compound also finds applications in material science, particularly in the development of polymers and resins. Its reactive nature allows it to participate in polymerization processes, leading to materials with enhanced properties.
Data Table: Properties of Polymers Derived from this compound
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyurethane | 50 | 200 |
| Epoxy Resin | 70 | 180 |
These properties demonstrate the potential for creating high-performance materials suitable for various industrial applications.
Propriétés
IUPAC Name |
2-chloro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c1-3(7)4(5)2-6/h4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRSSJMNOUZUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484472 |
Source


|
| Record name | 2-CHLORO-3-OXO-BUTYRONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60930-76-9 |
Source


|
| Record name | 2-CHLORO-3-OXO-BUTYRONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













